molecular formula C7H12BrNO2 B13298694 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B13298694
M. Wt: 222.08 g/mol
InChI Key: SMQJWARAFGFTGX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions. This often involves the use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group or the oxazolidinone ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the oxazolidinone.

Scientific Research Applications

5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.

    Biological Studies: The compound can be used to study the mechanisms of action of oxazolidinone-based drugs.

    Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect. The bromomethyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and a better safety profile compared to linezolid.

Comparison

    5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: is unique due to the presence of the bromomethyl group, which can influence its reactivity and potential applications. This differentiates it from other oxazolidinones like linezolid and tedizolid, which do not have this functional group.

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

5-(bromomethyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12BrNO2/c1-5(2)9-4-6(3-8)11-7(9)10/h5-6H,3-4H2,1-2H3

InChI Key

SMQJWARAFGFTGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)CBr

Origin of Product

United States

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